1-乙基-5,6-二硝基苯并咪唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

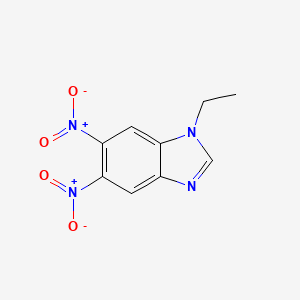

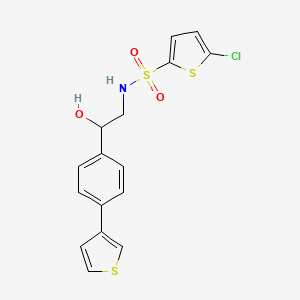

“1-Ethyl-5,6-dinitrobenzimidazole” is a derivative of benzimidazole . Benzimidazoles are a class of heterocyclic compounds in which a benzene ring is fused to the 4 and 5 positions of an imidazole ring .

Synthesis Analysis

The synthesis of “1-Ethyl-5,6-dinitrobenzimidazole” involves several steps. Firstly, o-phenylenediamine is subjected to amino protection, nitration, and deprotection to prepare a compound . Then, the compound is reacted with another compound to obtain the final product . This method has the advantages of a short route, easily obtained raw materials, a simple process, and mild reaction conditions .Chemical Reactions Analysis

Benzimidazoles, including “1-Ethyl-5,6-dinitrobenzimidazole”, are key components to functional molecules that are used in a variety of everyday applications . The nitration of benzazoles is a complex process in which the experimental conditions can modify the product orientation .科学研究应用

Third-Order Nonlinear Optics

The compound 5,6-dinitrobenzimidazole, which is closely related to 1-Ethyl-5,6-dinitrobenzimidazole, has been mentioned in a patent for its application in third-order nonlinear optics . Nonlinear optics is the branch of optics that describes the behavior of light in nonlinear media, where the polarization density P responds non-linearly to the electric field E of the light. This non-linear interaction gives rise to a host of optical phenomena.

Corrosion Inhibition

Benzimidazole derivatives, including 5,6-dinitrobenzimidazole, have been studied for their corrosion inhibition properties . These compounds can act as corrosion inhibitors for various industrially useful metals in different aggressive media. The planar molecular structure, nitrogen atom, and sp2 hybridized carbon in these compounds provide them an ability to strongly interact with the metal, thereby mitigating corrosion .

Biological Activities

Benzimidazole derivatives are classified as green inhibitors due to different kinds of biological activities . While the specific biological activities of 1-Ethyl-5,6-dinitrobenzimidazole are not mentioned, it’s possible that this compound could also exhibit similar properties.

Synthesis of Functional Molecules

Imidazoles, which include benzimidazoles and their derivatives, are key components to functional molecules that are used in a variety of everyday applications . The regiocontrolled synthesis of substituted imidazoles has seen recent advances, and 1-Ethyl-5,6-dinitrobenzimidazole could potentially be used in this context.

安全和危害

未来方向

作用机制

Target of Action

1-Ethyl-5,6-dinitrobenzimidazole is a derivative of the benzimidazole class of compounds . Benzimidazoles have been found to exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, and antihypertensive effects . The primary targets of benzimidazole derivatives are often enzymes involved in various biochemical pathways . .

Mode of Action

Benzimidazole derivatives are known to interact with their targets, leading to changes in the biochemical pathways . These interactions often result in the inhibition of the target enzymes, disrupting the normal functioning of the biochemical pathways .

Biochemical Pathways

Benzimidazole derivatives are known to affect a wide range of biochemical pathways due to their broad spectrum of pharmacological activities . The downstream effects of these disruptions can lead to various therapeutic outcomes, such as antimicrobial, anticancer, and antiparasitic effects .

Pharmacokinetics

Benzimidazole derivatives are known for their excellent properties, such as increased stability and bioavailability . These properties can significantly impact the bioavailability of the compound, influencing its therapeutic effects .

Result of Action

Benzimidazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, antiviral, antiparasitic, and antihypertensive effects . These effects are the result of the compound’s interaction with its targets and the subsequent disruption of the biochemical pathways .

Action Environment

Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of benzimidazole derivatives .

属性

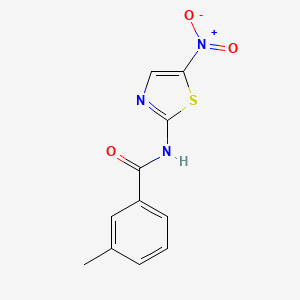

IUPAC Name |

1-ethyl-5,6-dinitrobenzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4O4/c1-2-11-5-10-6-3-8(12(14)15)9(13(16)17)4-7(6)11/h3-5H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVGKVSYBPRQSMU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=NC2=CC(=C(C=C21)[N+](=O)[O-])[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Ethyl-5,6-dinitrobenzimidazole | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Butyl 3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B2445482.png)

![N-benzoyl-N'-[2-(difluoromethoxy)phenyl]thiourea](/img/structure/B2445487.png)

![[6-Chloro-4-(4-ethylphenyl)sulfonylquinolin-3-yl]-phenylmethanone](/img/structure/B2445489.png)

![7-(tert-butyl)-3-ethyl-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2445493.png)

![(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 3,4,5-trimethoxybenzoate](/img/structure/B2445498.png)

![5-Bromo-2-[(1-tert-butylazetidin-3-yl)oxy]pyrimidine](/img/structure/B2445501.png)